molecular formula C21H37N3O8S B3095433 PEG4-biotin acid CAS No. 1263044-75-2

PEG4-biotin acid

Cat. No. B3095433
CAS RN: 1263044-75-2
M. Wt: 491.6
InChI Key: GYOXFFWLRKVJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG4-biotin acid is a biotinylation reagent . It can react with amine molecules in the presence of activator EDC or HATU . The PEG moiety attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .


Synthesis Analysis

Biotin-PEG4-acid can be synthesized by coupling biotin to bifluoro- and binitro-substituted DAP derivatives (DAP-F and DAP-NO2) through a PEG4 linker . The hydrophilic, 4-unit polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .


Molecular Structure Analysis

The molecular formula of this compound is C21H37N3O8S . The molecular weight is 491.6 g/mol .


Chemical Reactions Analysis

Biotin-PEG4-acid can react with amine molecules in the presence of activator EDC or HATU . It can also react with glycosylated proteins at sialic acid residues .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 491.60 . It is a solid substance with a white to off-white color . It is soluble in DMSO .

Scientific Research Applications

Protein Labeling

PEG4-biotin acid is used in protein labeling . It biotinylates macromolecules at carbohydrate groups that have been oxidized to form aldehydes . This is particularly useful for labeling glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .

Cell Surface Labeling

Another application of this compound is in cell surface labeling . It can be used to biotinylate and isolate cell surface glycoproteins . The reagent does not permeate membranes of whole cells, making it ideal for this purpose .

Aldehyde-Reactive Labeling

This compound is aldehyde-reactive . It reacts with aldehydes formed by periodate-oxidation of sugar groups . This makes it useful for labeling molecules that have oxidizable polysaccharide groups .

Pegylation

This compound is used in pegylation . The PEG moiety increases the solubility of Biotin-PEG conjugates considerably . This is particularly beneficial when labeling antibodies, as it helps to prevent aggregation of biotinylated antibodies stored in solution .

Amine-Reactive Labeling

This compound can also be used for amine-reactive labeling . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds .

Hydrazone Bond Formation

Finally, this compound can be used to form hydrazone bonds . The hydrazide group reacts spontaneously with aldehyde or ketone groups to form a stable hydrazone bond . This is useful for biotinylating glycoproteins and other molecules containing aldehydes or oxidizable sugar groups .

Mechanism of Action

Target of Action

PEG4-Biotin Acid, also known as NHS-PEG4-Biotin, is primarily used to biotinylate proteins, antibodies, and other primary amine-containing macromolecules . The primary targets of this compound are the primary amine groups (-NH2), which are found in the side chain of lysine (K) residues and the N-terminus of each polypeptide .

Mode of Action

The mode of action of this compound involves the formation of an amide bond with primary amine groups in proteins. This is achieved through a nucleophilic attack in pH 7-9 buffers, which results in the release of N-Hydroxysuccinimide (NHS) and the formation of a stable amide bond . The PEG4 spacer arm in the compound provides an extended reach that allows the biotin to access the binding pocket of the protein .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein labeling and detection. Biotinylated proteins can be purified and detected using avidin, streptavidin, or NeutrAvidin Products . This process is crucial in various biochemical assays and research applications, including the study of protein expression and regulation, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical properties. The compound is water-soluble due to the hydrophilic polyethylene glycol (PEG) spacer arm, which is transferred to the biotinylated molecule . This property enhances the solubility of the biotinylated proteins and prevents their aggregation when stored in solution . .

Result of Action

The result of the action of this compound is the successful biotinylation of proteins. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . Moreover, an antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Action Environment

The action of this compound is influenced by several environmental factors. Therefore, only primary amines exposed on the surface will be biotinylated with NHS-PEG4-Biotin as long as the cell remains intact . Additionally, the compound is sensitive to pH changes, reacting efficiently with primary amino groups in pH 7-9 buffers .

Safety and Hazards

When handling PEG4-biotin acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Biotin-PEG4-acid can be used for biotinylating glycoproteins at sialic acid residues for detection or purification using streptavidin probes or resins . It can also be used for cell surface labeling to biotinylate and isolate cell surface glycoproteins .

properties

IUPAC Name

3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXFFWLRKVJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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